1alpha-Hydroxy VD4

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy VD4 involves the hydroxylation of vitamin D4 at the 1alpha position. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation of the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, advanced catalytic systems, and stringent quality control measures to ensure consistency and reproducibility .

化学反応の分析

Types of Reactions: 1alpha-Hydroxy VD4 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully or partially reduced derivatives .

科学的研究の応用

Synthesis of 1alpha-Hydroxy Vitamin D4

1α-Hydroxy VD4 is synthesized through the hydroxylation of vitamin D4 at the 1α position. This process employs specific catalysts and controlled reaction conditions to ensure selective hydroxylation, resulting in a compound that exhibits enhanced biological activity compared to its precursors. The synthesis methods have been optimized for industrial production, focusing on maximizing yield and purity through advanced catalytic systems and stringent quality control measures.

Scientific Research Applications

1α-Hydroxy VD4 has numerous applications in scientific research:

- Chemistry : It serves as a model compound for studying the chemical properties and reactivity of vitamin D derivatives.

- Biology : Research has utilized 1α-Hydroxy VD4 to investigate cell differentiation and proliferation, particularly in monoblastic leukemia cells.

- Medicine : The compound is being explored for its therapeutic potential in treating conditions such as leukemia and other cancers. Studies have indicated that it may enhance the efficacy of existing treatments by modulating VDR activity .

Case Studies and Research Findings

- Cancer Treatment : A study demonstrated that 1α-Hydroxy VD4 exhibits anti-proliferative effects on certain cancer cell lines. It was found to modulate the expression of genes associated with cancer progression, suggesting its potential as an adjunct therapy in oncology .

- Bone Health : Research indicates that 1α-Hydroxy VD4 can improve calcium absorption and bone mineralization, making it a candidate for treating osteoporosis and other bone-related disorders .

- Immune Function : Investigations into the immunomodulatory effects of 1α-Hydroxy VD4 have shown promise in enhancing immune responses, particularly in autoimmune conditions. Its ability to regulate inflammation through VDR activation may provide therapeutic avenues for managing such diseases .

Comparative Analysis of Vitamin D Derivatives

| Compound | Mechanism of Action | Therapeutic Uses |

|---|---|---|

| 1α-Hydroxy VD4 | Binds VDR; regulates gene expression | Cancer treatment; bone health; immune modulation |

| 1,25-Dihydroxyvitamin D3 | Binds VDR; regulates calcium metabolism | Osteoporosis; hypocalcemia |

| 25-Hydroxyvitamin D3 | Precursor to active forms; less potent | General vitamin D deficiency |

作用機序

1alpha-Hydroxy VD4 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor that regulates the expression of various genes involved in cell growth, differentiation, and metabolism. Upon binding to VDR, this compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This binding activates the transcription of genes involved in cell differentiation and proliferation .

類似化合物との比較

1alpha,25-Dihydroxyvitamin D3: This is the active form of vitamin D3 and has similar biological activities to 1alpha-Hydroxy VD4.

1alpha-Hydroxyvitamin D3: This compound is similar in structure and function to this compound but differs in its hydroxylation pattern.

1alpha-Hydroxy-24-ethyl-cholecalciferol: This is another vitamin D analog with similar biological activities but different structural features

Uniqueness: this compound is unique in its ability to induce the differentiation of specific leukemia cell lines, making it a valuable compound for research in cancer biology and therapy. Its distinct hydroxylation pattern also provides unique chemical properties and reactivity compared to other vitamin D analogs .

生物活性

Overview

1alpha-Hydroxy VD4, also known as 1α-Hydroxy vitamin D4, is a synthetic derivative of vitamin D that has garnered attention for its unique biological activities. This compound is notable for its ability to influence cell differentiation, particularly in hematopoietic cells, and has potential applications in cancer therapy, especially for leukemia. Its mechanism of action primarily involves interaction with the vitamin D receptor (VDR), leading to the modulation of gene expression associated with cell growth and differentiation.

This compound functions by binding to the VDR, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, activating transcription. This mechanism is crucial for its biological effects, which include:

- Induction of cell differentiation : Particularly in leukemia cell lines, where it promotes maturation and reduces proliferation.

- Regulation of calcium and phosphate metabolism : Similar to other vitamin D compounds, it plays a role in maintaining mineral homeostasis.

- Immunomodulatory effects : It has been shown to influence immune responses, potentially offering therapeutic benefits in autoimmune conditions.

Induction of Cell Differentiation

This compound has demonstrated significant activity in inducing differentiation in monoblastic leukemia cells. In vitro studies have shown that this compound can promote the maturation of these cells into more differentiated forms, which is critical for reducing malignancy and improving treatment outcomes.

Table 1: Summary of Biological Activities

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, showing effectiveness against viral replication. Specifically, it has been reported to inhibit RNA replication in various viral models, suggesting potential therapeutic applications in viral infections.

Case Studies

- Leukemia Treatment : A study investigated the effects of this compound on human monoblastic leukemia cells. The results indicated that treatment with this compound led to significant cell differentiation and reduced proliferation rates. The study concluded that this compound could be a promising candidate for developing new therapies for leukemia.

- Viral Infections : In another case study examining the antiviral effects of vitamin D derivatives, this compound was found to significantly inhibit the propagation of infectious agents by interfering with their replication mechanisms. This finding opens avenues for further research into its use as an antiviral agent.

Comparative Analysis with Other Vitamin D Derivatives

This compound shares similarities with other vitamin D compounds but exhibits unique properties due to its specific hydroxylation at the 1α position.

Table 2: Comparison with Other Vitamin D Derivatives

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Unique hydroxylation pattern; potent differentiator | Induces differentiation; antiviral activity |

| 1alpha,25-Dihydroxyvitamin D3 | Active form; regulates calcium homeostasis | Stronger effects on mineral metabolism |

| 1alpha-Hydroxyvitamin D3 | Similar structure; less potent than VD4 | Differentiation but less effective than VD4 |

特性

IUPAC Name |

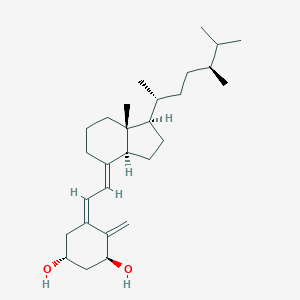

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEETXMRNUNEBRH-GOTXBORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432714 | |

| Record name | 1alpha-Hydroxy VD4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143032-85-3 | |

| Record name | (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1alpha-Hydroxy VD4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。